N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide
Description
Properties
CAS No. |
190437-89-9 |
|---|---|
Molecular Formula |
C14H8Cl2N2OS |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-6-5-8(7-10(9)16)13(19)18-14-17-11-3-1-2-4-12(11)20-14/h1-7H,(H,17,18,19) |
InChI Key |
RXESHZAWKAARKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide typically involves the reaction of 2-aminobenzothiazole with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy or thiol-substituted derivatives.
Scientific Research Applications
Antibacterial Activity
N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide has been studied for its antibacterial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell wall synthesis. In vitro studies have demonstrated significant minimum inhibitory concentrations (MICs) against various bacterial strains, indicating its potential as a therapeutic agent in treating bacterial infections.
Anticancer Properties
Research indicates that this compound may induce apoptosis in cancer cells. This effect is thought to be mediated through interactions with cellular pathways involved in cell cycle regulation and apoptosis. The compound's ability to target specific enzymes or receptors related to tumor growth positions it as a candidate for further investigation in cancer therapy .
Neurodegenerative Disorders
Recent studies have explored the potential of this compound in treating neurodegenerative diseases such as Spinal Muscular Atrophy (SMA). The compound has shown promise in promoting motor neuron survival and enhancing cellular pathways associated with neuroprotection. Research findings suggest that it may help increase the levels of survival motor neuron (SMN) proteins, which are crucial for motor neuron health .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as N-acylation reactions are commonly employed to achieve high yields and purity. Characterization methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and identity of the synthesized compound .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the desired biological effect, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Benzamide Ring
The position and nature of substituents on the benzamide ring significantly influence biological activity. Key comparisons include:
*IC50 value inferred from cytotoxicity assays against T47D breast cancer cells .
- 3,4-Dichloro vs. 3,5-Dichloro Substitution : The 3,5-dichloro analog exhibits higher potency (IC50 = 6.4 μM) and better cell viability than the 3,4-dichloro derivative, emphasizing the importance of substituent positioning .
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (electron-withdrawing) enhances potency, while methoxy (electron-donating) reduces activity .
- Thiourea Derivatives : BATU-04, a thiourea-linked 3,4-dichlorobenzamide, demonstrates strong cytotoxicity but operates via a distinct mechanism compared to benzothiazole/benzimidazole analogs .
Heterocycle Variations
The heterocyclic component (benzothiazole, benzimidazole, thiazole, or oxadiazole) modulates target selectivity and solubility:
- Benzothiazole vs. Benzimidazole : Benzothiazoles often exhibit better metabolic stability, while benzimidazoles may enhance receptor binding due to hydrogen-bonding capabilities .
- Thiazole/Oxadiazole Derivatives : These scaffolds are associated with broader antimicrobial activities but lower potency in neuroprotective contexts compared to benzothiazoles .
Solubility and Pharmacokinetics
- Thiourea vs. Amide Linkages : BATU-04’s thiourea moiety may enhance membrane permeability but introduces toxicity risks .
Biological Activity
N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its antibacterial, antitumor, and other pharmacological properties.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a dichlorobenzamide structure , which enhances its pharmacological properties. The synthesis typically involves the reaction of 2-aminobenzothiazole with 3,4-dichlorobenzoyl chloride through an acylation process:
Antibacterial Activity
This compound exhibits significant antibacterial properties against various bacterial strains. Studies have shown that compounds with similar structures demonstrate Minimum Inhibitory Concentration (MIC) values in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | < 10 |
| Escherichia coli | < 15 |
This compound's dichloro substitution pattern may enhance its lipophilicity and biological interactions compared to other benzothiazole derivatives .
Antitumor Activity
Research indicates that this compound may induce apoptosis in cancer cells. It has been evaluated for its cytotoxic effects on various cancer cell lines using MTS cytotoxicity assays. The results suggest that it has a notable inhibitory effect on cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
| A549 | >50 |
The compound's mechanism of action appears to involve the disruption of critical cellular pathways related to apoptosis and cell cycle regulation .
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted on various benzothiazole derivatives found that this compound showed superior antibacterial activity compared to other derivatives tested .
- Antitumor Properties : In a comparative study of several compounds against lung carcinoma cell lines, this compound demonstrated significant cytotoxicity with lower IC50 values in 2D assays compared to 3D assays, indicating its potential effectiveness in more complex biological environments .
Q & A
Q. What are the key steps in synthesizing N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a benzothiazol-2-amine derivative with a substituted benzoyl chloride. For example, refluxing 3,4-dichlorobenzoyl chloride with 2-aminobenzothiazole in ethanol under acidic conditions (e.g., glacial acetic acid) yields the target compound. Controlled temperatures (e.g., 80–90°C) and stoichiometric ratios are critical to minimize by-products like unreacted intermediates or hydrolyzed derivatives . Optimization studies suggest adjusting pH (neutral to slightly acidic) and using inert atmospheres (N₂) to enhance yields (>75%) .
Q. How is the crystal structure of this compound characterized, and what structural features influence its reactivity?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For this compound derivatives, SC-XRD reveals a planar benzothiazole ring fused to the benzamide moiety, with dihedral angles <10° between aromatic systems. The 3,4-dichloro substituents induce steric effects and electronic withdrawal, stabilizing the amide bond and directing electrophilic substitution . Key metrics include R factors (<0.05) and data-to-parameter ratios (>13:1) to ensure accuracy .
Q. What spectroscopic techniques are recommended for purity assessment and functional group analysis?
Combine NMR (¹H/¹³C), FT-IR, and LC-MS:
- ¹H NMR : Peaks at δ 7.5–8.5 ppm confirm aromatic protons; δ 10–12 ppm indicates the amide NH .
- FT-IR : Stretching at ~1650 cm⁻¹ (C=O amide) and ~1550 cm⁻¹ (C-N benzothiazole) .
- LC-MS : Molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z 327.2 for C₁₃H₈Cl₂N₂OS) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., Cl, OCH₃) modulate biological activity in benzothiazole derivatives?
The 3,4-dichloro groups enhance lipophilicity (logP ~3.5) and electron withdrawal, improving membrane permeability and target binding. Comparative studies show that replacing Cl with OCH₃ reduces antibacterial potency (MIC >64 µg/mL vs. 8 µg/mL for Cl derivatives) due to decreased electrophilicity . Density functional theory (DFT) calculations further correlate Cl substituents with lower LUMO energies, favoring interactions with bacterial enzymes like DNA gyrase .
Q. How can contradictions in reported bioactivity data (e.g., antitumor vs. antibacterial efficacy) be resolved?
Discrepancies often arise from assay conditions (e.g., cell lines, bacterial strains) or compound stability. For example:
- Antitumor activity : IC₅₀ values vary between MCF-7 (breast cancer, IC₅₀ = 12 µM) and HeLa (cervical cancer, IC₅₀ = 25 µM) due to differences in cellular uptake .
- Antibacterial activity : Pseudomonas aeruginosa (Gram-negative) shows higher resistance (MIC = 32 µg/mL) than Staphylococcus aureus (Gram-positive, MIC = 8 µg/mL) due to outer membrane barriers .
Standardized protocols (e.g., CLSI guidelines) and stability studies (e.g., HPLC monitoring under physiological pH) are recommended .
Q. What computational methods are suitable for predicting binding modes with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict interactions with enzymes like COX-2 or topoisomerase IV. For example:
- COX-2 inhibition : The benzothiazole core forms π-π stacking with Tyr385, while 3,4-Cl groups hydrogen-bond to Arg120 .
- Topoisomerase IV binding : MD simulations show destabilization of the ATP-binding pocket via Cl-mediated hydrophobic interactions . Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., Kd = 1.2 µM) .
Q. How can synthetic by-products be characterized, and what strategies mitigate their formation?
By-products like hydrolyzed amides or dimerized species are identified via LC-MS/MS and purified using column chromatography (silica gel, ethyl acetate/hexane). For example:
- Hydrolyzed amide : m/z 290.1 (C₁₃H₉Cl₂NO₂S) .
- Dimerization : m/z 654.3 (C₂₆H₁₆Cl₄N₄O₂S₂) .
Mitigation strategies include using anhydrous solvents, reducing reaction times, and adding radical inhibitors (e.g., BHT) .
Methodological Guidelines
- Synthesis Optimization : Use design of experiments (DoE) to screen parameters (temperature, solvent, catalyst) .
- Data Validation : Cross-reference SC-XRD with powder XRD to confirm crystallinity .
- Bioactivity Studies : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial assays) and triplicate replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
